molecular formula C9H10N6 B074223 Acetonitrile, (methylenedinitrilo)tetra- CAS No. 1116-43-4

Acetonitrile, (methylenedinitrilo)tetra-

Cat. No.: B074223
CAS No.: 1116-43-4
M. Wt: 202.22 g/mol
InChI Key: WJGXTAWLNPYQFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile, (methylenedinitrilo)tetra- can be synthesized through several methods. One common method involves the high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal catalyst in a reduced valence state . Another method involves the dehydration of acetic acid or acetic anhydride with ammonia, using dehydrating agents such as phosphorus pentoxide, phosphorus trichloride, or aluminum chloride .

Industrial Production Methods

Industrial production of acetonitrile, (methylenedinitrilo)tetra- typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (methylenedinitrilo)tetra- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amides, acids, primary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of acetonitrile, (methylenedinitrilo)tetra- involves its ability to act as a nucleophile due to the presence of lone pair electrons on the nitrogen atoms. It can form anions in situ under basic conditions, which then participate in nucleophilic attacks on electrophilic centers . This property makes it a versatile reagent in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetonitrile, (methylenedinitrilo)tetra- include:

  • Hydrogen cyanide
  • Thiocyanic acid
  • Cyanogen iodide
  • Cyanogen bromide
  • Cyanogen chloride
  • Cyanogen fluoride
  • Aminoacetonitrile
  • Glycolonitrile
  • Cyanogen
  • Propionitrile
  • Aminopropionitrile
  • Malononitrile
  • Pivalonitrile
  • Acetone cyanohydrin

Uniqueness

What sets acetonitrile, (methylenedinitrilo)tetra- apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions. Its stability and ability to form multiple anions make it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXTAWLNPYQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)CN(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278136
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-43-4
Record name NSC6400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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